2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
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Description
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C19H14FNO3S2 and its molecular weight is 387.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Applications
The synthesis of fluorine-substituted thiazolidinone derivatives has been a focal point of research due to their potent antimicrobial activities and potential in analytical applications. Makki et al. (2016) detailed the synthesis of new spirosteroidalthiazolidinone derivatives from sulfa drugs and their application in antimicrobial screening, showing good activities against pathogenic bacteria and fungi. Additionally, their voltammetric behavior was studied for potential analytical applications, particularly in the removal and separation of bismuth(III) from water, highlighting their utility beyond biological activity (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Antimicrobial Activity
A significant amount of research has been dedicated to the antimicrobial properties of thiazolidinone compounds. Gouda et al. (2010) synthesized new thiazolidinone derivatives and evaluated their antimicrobial activities, with some compounds exhibiting promising results (Gouda, Berghot, Shoeib, & Khalil, 2010). This suggests their potential as novel antimicrobial agents, capable of addressing the growing concern of antibiotic resistance.
Luminescent Properties and Materials Science
The luminescent properties of thiazolidinone derivatives have also been explored for their potential in materials science. Shi et al. (2016) investigated carbon dots with high fluorescence quantum yield, where organic fluorophores derived from thiazolidinone compounds played a crucial role in their luminescence. This study opens up possibilities for using these compounds in the development of advanced luminescent materials for various applications, including bioimaging and sensors (Shi et al., 2016).
Catalysis
Thiazolidinone derivatives have been utilized as catalysts in synthetic chemistry. Tayebi et al. (2011) employed sulfuric acid derivatives of thiazolidinone for the condensation reaction between aromatic aldehydes and pyrazolone, showcasing their utility as recyclable catalysts in organic synthesis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
properties
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3S2/c20-14-8-6-13(7-9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYKMLRXIXARI-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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